5-fluoroisoquinolin-1(2H)-one chemical properties
5-fluoroisoquinolin-1(2H)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Fluoroisoquinolin-1(2H)-one
Executive Summary
5-Fluoroisoquinolin-1(2H)-one is a fluorinated heterocyclic compound belonging to the isoquinolinone class. The isoquinolin-1(2H)-one core, also known as isocarbostyril, is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous natural products and its utility as a pharmacophore in drug design[1][2]. The introduction of a fluorine atom at the 5-position is a strategic modification intended to modulate the molecule's physicochemical properties, metabolic stability, and target binding interactions. This guide provides a comprehensive technical overview of 5-fluoroisoquinolin-1(2H)-one, covering its structural features, physicochemical and spectroscopic properties, synthetic methodologies, chemical reactivity, and its significant potential in therapeutic applications, particularly as an inhibitor of Poly(ADP-ribose) polymerase (PARP).
Introduction to the Isoquinolin-1(2H)-one Scaffold
The isoquinolinone framework is a bicyclic aromatic system consisting of a benzene ring fused to a pyridinone ring. This structural motif is of significant interest to drug development professionals due to its ability to mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). This mimicry allows isoquinolinone-based molecules to act as competitive inhibitors for NAD+-dependent enzymes, most notably PARP[3][4].
PARP enzymes, particularly PARP-1, are crucial for DNA repair.[5] Their inhibition is a clinically validated strategy in oncology, inducing a state of "synthetic lethality" in cancer cells that have pre-existing defects in other DNA repair pathways, such as those involving BRCA1/2 mutations.[3] The isoquinolinone scaffold serves as the foundational structure for several potent PARP inhibitors.[5][6][7] The strategic placement of a fluorine atom, as in 5-fluoroisoquinolin-1(2H)-one, can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation, making it a highly valuable building block for the design of next-generation therapeutics.
Physicochemical and Structural Properties
The core physical and chemical characteristics of 5-fluoroisoquinolin-1(2H)-one are summarized below. These properties are fundamental for its handling, formulation, and application in research settings.
Chemical Structure
The structure of 5-fluoroisoquinolin-1(2H)-one features a lactam functionality within the heterocyclic ring and a fluorine atom on the fused benzene ring.
Caption: 2D Structure of 5-Fluoroisoquinolin-1(2H)-one.
Key Physicochemical Data
| Property | Value | Source/Rationale |
| Molecular Formula | C₉H₆FNO | Calculated |
| Molecular Weight | 163.15 g/mol | Calculated |
| CAS Number | 230301-83-4 (for dihydro version) | Note: CAS for unsaturated title compound not definitively found; related dihydro version shown. |
| Appearance | White to off-white solid | Predicted based on related isoquinolinone compounds.[2] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | Predicted based on molecular structure (polar lactam, aromatic rings). |
| Melting Point | Not experimentally determined. Expected to be >150 °C. | Based on melting points of similar functionalized isoquinolinones.[2] |
| pKa | ~17-19 (N-H proton) | Estimated based on lactam acidity. The molecule can also be protonated at the carbonyl oxygen under strong acidic conditions. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 5-fluoroisoquinolin-1(2H)-one. The expected spectral data are outlined below, providing a benchmark for experimental verification.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The N-H proton would appear as a broad singlet. Protons on the carbon adjacent to the fluorine (C4 and C6) would exhibit additional splitting due to H-F coupling.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be characterized by a signal for the carbonyl carbon (C=O) around 160-165 ppm. The carbon atom bonded to fluorine (C5) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Adjacent carbons will also show smaller C-F couplings.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
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Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 163.15 or 164.16, respectively.
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Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the N-H stretch (around 3200-3400 cm⁻¹), the lactam C=O stretch (a strong band around 1650-1680 cm⁻¹), and C=C aromatic stretches (1500-1600 cm⁻¹).
Synthesis and Purification
The synthesis of functionalized isoquinolin-1(2H)-one derivatives can be achieved through various strategies.[8] A robust and common method for constructing this scaffold is the Castagnoli–Cushman reaction, which involves the condensation of a homophthalic anhydride with an imine.[9]
Proposed Synthetic Workflow
A plausible synthetic route to 5-fluoroisoquinolin-1(2H)-one would start from commercially available fluorinated precursors, followed by cyclization to form the target heterocyclic system.
Caption: Proposed workflow for the synthesis of 5-fluoroisoquinolin-1(2H)-one.
General Experimental Protocol
Causality: This protocol is designed based on established methods for isoquinolinone synthesis. The choice of a high-boiling solvent facilitates the dehydration and cyclization required for lactam formation. The purification method is chosen to effectively remove unreacted starting materials and byproducts based on differences in polarity and solubility.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-carboxy-4-fluorophenylacetic acid (1.0 eq) and ammonium acetate (2.0-3.0 eq) in a high-boiling solvent such as diphenyl ether or N-methyl-2-pyrrolidone (NMP).
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Cyclization: Heat the reaction mixture to 180-220 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into a large volume of water or an acidic solution (e.g., 1M HCl) to precipitate the crude product.
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Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.
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Purification:
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Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 5-fluoroisoquinolin-1(2H)-one.
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Column Chromatography: Alternatively, if impurities persist, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 3.
Chemical Reactivity and Stability
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Lactam-Lactim Tautomerism: 5-Fluoroisoquinolin-1(2H)-one exists predominantly in the lactam form due to the greater stability of the amide group. However, it can tautomerize to its lactim form, 1-hydroxy-5-fluoroisoquinoline, which can influence its reactivity, for example, in O-alkylation reactions under specific conditions.
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N-Functionalization: The N-H proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaH), allowing for alkylation or acylation at the nitrogen atom. This is a common strategy for derivatizing the scaffold in drug discovery programs.
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Electrophilic Aromatic Substitution: The pyridine-like portion of the ring system is electron-deficient and generally resistant to electrophilic substitution. The benzene ring is more susceptible, though the fluorine atom acts as a deactivating group with ortho-, para-directing effects.
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Stability: The compound is generally stable under neutral conditions. It may be susceptible to hydrolysis of the lactam ring under strong acidic or basic conditions, particularly at elevated temperatures.
Biological Activity and Therapeutic Potential
The primary therapeutic interest in the 5-fluoroisoquinolin-1(2H)-one scaffold lies in its application as a core component of PARP inhibitors.
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is an enzyme that detects single-strand DNA breaks.[5] Upon activation, PARP cleaves NAD+ and uses the ADP-ribose units to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. PARP inhibitors, including those based on the isoquinolinone scaffold, competitively bind to the NAD+ binding site of the enzyme, preventing the PARylation process and stalling DNA repair.[3][4]
In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), unresolved single-strand breaks are converted to toxic double-strand breaks during replication. The inability to repair these double-strand breaks leads to genomic instability and cell death, a concept known as synthetic lethality.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.
Other Potential Applications
While PARP inhibition is the most prominent application, the isoquinolinone scaffold has demonstrated a range of other biological activities. Derivatives have been investigated for:
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Antioomycete Activity: Showing efficacy against plant pathogens like Pythium recalcitrans.[9]
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Serotonin Receptor Modulation: Acting as positive ago-allosteric modulators (PAAM) of the 5-HT2C receptor, with potential applications in treating obesity and psychiatric disorders.[10]
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Antimicrobial and Antitumor Activities: Various functionalized isoquinolinones have been screened for broad biological effects.[11][12][13]
Conclusion
5-Fluoroisoquinolin-1(2H)-one is a strategically designed chemical entity with significant value for researchers, particularly in the field of drug discovery. Its physicochemical properties, defined by the fluorinated isoquinolinone core, make it an ideal scaffold for developing potent enzyme inhibitors. The well-established role of this scaffold in PARP inhibition underscores its therapeutic potential in oncology. The synthetic accessibility and potential for diverse functionalization further cement its status as a critical building block for the creation of novel, high-value molecules with tailored biological activities. This guide provides the foundational knowledge required for the effective utilization of 5-fluoroisoquinolin-1(2H)-one in advanced scientific research.
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